molecular formula C8H8N2O B163955 7-methoxy-1H-indazole CAS No. 133841-05-1

7-methoxy-1H-indazole

Cat. No.: B163955
CAS No.: 133841-05-1
M. Wt: 148.16 g/mol
InChI Key: QCBANHQTMCETBI-UHFFFAOYSA-N
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Description

7-Methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method is the reaction between 2-fluorobenzaldehyde and hydrazine, followed by cyclization to form the indazole ring . Another approach involves the use of 2-azidobenzaldehydes and amines under catalyst-free conditions to form the indazole core .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yields and purity. Transition metal-catalyzed reactions, such as copper(II) acetate-catalyzed N-N bond formation, are often employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of halogenated indazole derivatives.

Scientific Research Applications

7-Methoxy-1H-indazole has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-1H-indazole is unique due to the presence of the methoxy group, which enhances its solubility and potential interactions with biological targets. This structural modification can lead to improved pharmacokinetic properties and therapeutic efficacy.

Properties

IUPAC Name

7-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-7-4-2-3-6-5-9-10-8(6)7/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBANHQTMCETBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439880
Record name 7-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133841-05-1
Record name 7-Methoxy-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133841-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-1H-indazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 7-methoxy-1H-indazole interact with its target, neuronal nitric oxide synthase, and what are the downstream effects of this interaction?

A1: The research paper primarily focuses on the structural characterization of this compound and doesn't delve into the specific mechanism of interaction with neuronal nitric oxide synthase or its downstream effects. Further research is needed to elucidate the precise molecular interactions and their consequences.

Q2: What is the structural characterization of this compound?

A2: The research elucidates the crystal structure of this compound, revealing key structural features: []

  • Molecular Formula: C8H8N2O []
  • Crystal Structure: The methoxy group lies coplanar with the indazole ring system. Its methyl group adopts a trans configuration relative to the indazole N-H group. []
  • Crystal Packing: Primarily involves hydrogen-bonded trimers. These interactions occur between the indazole N atoms, with the N-H group acting as a hydrogen bond donor and the other N atom as an acceptor. []

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